Structural Differentiation: 1,2-Dimethylimidazole vs. Mono-Methyl Analogs for Enhanced Target Interaction
The primary structural differentiation of the target compound is its 1,2-dimethylimidazole group. The closest identified analog, 1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide , features a mono-methylated imidazole and a methyl group on the pyrazolopyrimidine core. The additional methyl group in the target compound increases steric bulk and lipophilicity, which is predicted to enhance hydrophobic interactions within the active site of targets like carbonic anhydrase, potentially leading to a differentiated inhibitory profile compared to the mono-methyl analog [1].
| Evidence Dimension | Structural features (Imidazole substitution) |
|---|---|
| Target Compound Data | 1,2-dimethylimidazole-4-sulfonamide linked to pyrazolo[1,5-a]pyrimidin-6-yl |
| Comparator Or Baseline | 1-methylimidazole-4-sulfonamide linked to 2-methylpyrazolo[1,5-a]pyrimidin-6-yl (CAS 1795085-57-2) |
| Quantified Difference | N/A (No direct quantitative comparison available) |
| Conditions | N/A (Comparative structural analysis; no biological assay data identified) |
Why This Matters
This structural distinction is critical for SAR studies where maximizing specific hydrophobic contacts is essential for target affinity and selectivity; using the incorrect analog will introduce an unquantified variable that undermines any comparative analysis.
- [1] Gumus, A., Bozdag, M., Angeli, A., Peat, T. S., Carta, F., Supuran, C. T., & Selleri, S. (2021). Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 49, 128309. View Source
